molecular formula C23H16ClIN2O2 B7466668 (E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide

(E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide

货号 B7466668
分子量: 514.7 g/mol
InChI 键: GNBBBZINAHJOCA-QGOAFFKASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide, commonly known as CPI-1205, is a small molecule inhibitor of the histone methyltransferase enzyme EZH2. EZH2 is a key epigenetic regulator that plays a critical role in the development and progression of several types of cancer. CPI-1205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of solid tumors and hematological malignancies.

作用机制

CPI-1205 inhibits the activity of EZH2, which is a key epigenetic regulator that plays a critical role in the development and progression of several types of cancer. EZH2 is responsible for adding methyl groups to histone proteins, which leads to the repression of tumor suppressor genes and the activation of oncogenes. By inhibiting EZH2, CPI-1205 can reverse these epigenetic changes and restore the normal gene expression patterns in cancer cells.
Biochemical and Physiological Effects:
CPI-1205 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism of anti-tumor activity. It has also been shown to inhibit cell proliferation and migration, which are important processes in cancer development and metastasis. CPI-1205 has been shown to have minimal toxicity in normal cells, indicating a favorable safety profile.

实验室实验的优点和局限性

CPI-1205 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying the function of EZH2 in cancer cells. It has also been shown to have potent anti-tumor activity, making it a valuable tool for studying cancer biology and developing new anti-cancer therapies.
One limitation of CPI-1205 is that it is a relatively new drug and its long-term safety profile is not yet fully established. Another limitation is that it is only effective in a subset of cancer patients who have mutations in the EZH2 gene or overexpression of the EZH2 protein. Therefore, its clinical utility may be limited to certain types of cancer.

未来方向

There are several future directions for the development and use of CPI-1205. One potential application is in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. CPI-1205 has been shown to enhance the anti-tumor activity of these agents in preclinical models, suggesting that it may have synergistic effects when used in combination.
Another future direction is in the development of biomarkers to identify patients who are most likely to benefit from CPI-1205 treatment. Biomarkers such as EZH2 mutations and protein expression levels may be useful in predicting response to CPI-1205 and selecting patients for clinical trials.
Finally, there is a need for further research to understand the mechanisms of resistance to CPI-1205 and to develop strategies to overcome this resistance. This may involve the identification of alternative epigenetic regulators that can compensate for the loss of EZH2 activity or the development of new compounds that can overcome resistance to CPI-1205.

合成方法

The synthesis of CPI-1205 involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-chloro-5-iodoaniline, which is then reacted with 2-bromoanisole to obtain 2-chloro-5-iodo-N-(2-methoxyphenyl)aniline. This intermediate is then subjected to a Suzuki coupling reaction with 4-(2-chlorophenyl)boronic acid to obtain 4-[(2-chlorophenyl)methoxy]phenyl)-5-iodo-N-(2-methoxyphenyl)aniline. The final step involves the reaction of this intermediate with (E)-3-cyano-N-(2-iodophenyl)acrylamide to obtain CPI-1205.

科学研究应用

CPI-1205 has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. It has been shown to inhibit the growth of several types of cancer cells, including prostate cancer, breast cancer, and lymphoma. CPI-1205 has also been shown to be effective in combination with other anti-cancer agents, such as chemotherapy and immunotherapy.

属性

IUPAC Name

(E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClIN2O2/c24-20-6-2-1-5-17(20)15-29-19-11-9-16(10-12-19)13-18(14-26)23(28)27-22-8-4-3-7-21(22)25/h1-13H,15H2,(H,27,28)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBBBZINAHJOCA-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。